molecular formula C21H21N3 B11977198 N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine

N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine

Cat. No.: B11977198
M. Wt: 315.4 g/mol
InChI Key: MELLEQOHDHKBDA-OQKWZONESA-N
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Description

N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine: is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthylmethylene group attached to a piperazine ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 1-naphthaldehyde and 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine can undergo oxidation reactions, particularly at the naphthylmethylene group, leading to the formation of naphthoquinone derivatives.

    Reduction: The compound can be reduced using common reducing agents such as sodium borohydride or lithium aluminum hydride, which may result in the reduction of the imine group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine is used as a building block in organic synthesis, particularly in the development of new piperazine-based compounds with potential pharmaceutical applications.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the design of molecular probes for biological imaging.

Medicine: Research has explored the use of this compound in the development of new therapeutic agents, particularly for its potential as an antipsychotic or antidepressant due to its interaction with neurotransmitter receptors.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. This modulation can lead to various physiological effects, including changes in mood, perception, and cognition.

Comparison with Similar Compounds

    N-(1-Naphthyl)ethylenediamine: Another naphthyl-substituted compound with applications in analytical chemistry.

    4-Phenylpiperazine: A simpler piperazine derivative used in the synthesis of various pharmaceuticals.

    Naphthylmethylamine: A related compound with a naphthyl group attached to a methylamine moiety.

Uniqueness: N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine is unique due to its combined structural features of a naphthylmethylene group and a phenyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H21N3

Molecular Weight

315.4 g/mol

IUPAC Name

(E)-1-naphthalen-1-yl-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C21H21N3/c1-2-10-20(11-3-1)23-13-15-24(16-14-23)22-17-19-9-6-8-18-7-4-5-12-21(18)19/h1-12,17H,13-16H2/b22-17+

InChI Key

MELLEQOHDHKBDA-OQKWZONESA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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